molecular formula C12H7ClN2O3 B1678629 Quazolast CAS No. 86048-40-0

Quazolast

Cat. No. B1678629
CAS RN: 86048-40-0
M. Wt: 262.65 g/mol
InChI Key: ZCRBUWNCWCWRGL-UHFFFAOYSA-N
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Description

Quazolast is a mast cell stabilizer and a potent mediator release inhibitor.

properties

CAS RN

86048-40-0

Product Name

Quazolast

Molecular Formula

C12H7ClN2O3

Molecular Weight

262.65 g/mol

IUPAC Name

methyl 5-chloro-[1,3]oxazolo[4,5-h]quinoline-2-carboxylate

InChI

InChI=1S/C12H7ClN2O3/c1-17-12(16)11-15-8-5-7(13)6-3-2-4-14-9(6)10(8)18-11/h2-5H,1H3

InChI Key

ZCRBUWNCWCWRGL-UHFFFAOYSA-N

SMILES

COC(=O)C1=NC2=CC(=C3C=CC=NC3=C2O1)Cl

Canonical SMILES

COC(=O)C1=NC2=CC(=C3C=CC=NC3=C2O1)Cl

Appearance

Solid powder

Other CAS RN

86048-40-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

5-chloro-1,3-oxazolo(4,5-h)quinoline-2-carboxylic acid methyl ester
5-COQCAM
quazolast

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-chloro-7-amino-8-hydroxyquinoline (6 g, 30.8 mol) and methyl trimethoxyacetate (16.3 g, 123.2 mol) was heated at 100° C. overnight. The reaction was cooled in an ice bath and filtered. The precipitate was dissolved in acetone (250 ml). The resulting solution was treated with charcoal at reflux, filtered through a pad of silica gel and celite and partially concentrated. Crystals formed which were filtered and dried giving 4.1 g (51% yield) of solid. M.P. 217°-218° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step One
Name
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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